1-Bromo-4-isocyanato-2-methylbenzene

Description

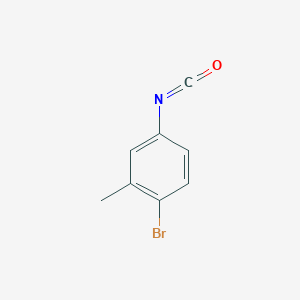

1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5) is a halogenated aromatic isocyanate with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol . Its structure comprises a benzene ring substituted with a bromine atom at position 1, an isocyanate group (-NCO) at position 4, and a methyl group at position 2. This compound exhibits a density of 1.507 g/mL at 25°C, a boiling point of 245°C, and a flash point exceeding 230°F . Its reactive isocyanate group makes it valuable in polymer synthesis and pharmaceutical intermediates, though it poses significant health hazards, including respiratory sensitization (H334) and skin irritation (H315) .

Properties

IUPAC Name |

1-bromo-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFMPMKATOGAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409784 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-97-5 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Bromine (Br₂) acts as the electrophile, while iron(III) bromide (FeBr₃) serves as a Lewis acid catalyst. The methyl group at the 2-position and the isocyanate group at the 4-position exert ortho/para-directing effects, guiding bromination to the 1-position (para to the methyl group and ortho to the isocyanate). The reaction is typically conducted at 0–25°C in anhydrous dichloromethane or carbon tetrachloride to minimize side reactions.

Key Steps:

-

Catalyst Activation: FeBr₃ coordinates with Br₂, polarizing the Br–Br bond and generating Br⁺.

-

Electrophilic Attack: Br⁺ attacks the benzene ring at the 1-position, stabilized by resonance with the methyl and isocyanate groups.

-

Deprotonation: The intermediate σ-complex loses a proton to restore aromaticity, yielding the brominated product.

Optimization and Challenges

-

Temperature Control: Elevated temperatures (>30°C) promote debromination or isocyanate decomposition.

-

Solvent Choice: Non-polar solvents (e.g., CCl₄) enhance electrophilicity but slow reaction kinetics, while polar solvents (e.g., CH₂Cl₂) balance reactivity and stability.

-

Catalyst Loading: A 5–10 mol% FeBr₃ concentration minimizes over-bromination.

Table 1: Representative Reaction Conditions for Electrophilic Bromination

Sequential Functionalization via Diazotization and Phosgenation

| Step | Yield | Purity (HPLC) | Critical Parameters | Source |

|---|---|---|---|---|

| 1 | 75–80% | 92–95% | Temperature control, CuBr quality | |

| 2 | 65–70% | 88–90% | Anhydrous conditions, phosgene excess |

Direct Bromination of Pre-functionalized Intermediates

Recent advances highlight the use of pre-functionalized intermediates to streamline synthesis. For example, brominating 2-methylphenyl thiocyanate followed by oxidative conversion of the thiocyanate to isocyanate has shown promise.

Methodology

-

Thiocyanate Bromination: 2-Methylphenyl thiocyanate reacts with Br₂ in acetic acid, yielding 1-bromo-4-thiocyanato-2-methylbenzene.

-

Oxidation to Isocyanate: Treatment with hydrogen peroxide (H₂O₂) in acidic media converts the thiocyanate group to isocyanate.

Advantages:

-

Avoids phosgene usage.

-

Thiocyanate intermediates are more stable under bromination conditions.

Limitations:

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable precise control over exothermic bromination steps, while in-line purification (e.g., fractional distillation) ensures high throughput.

Case Study: Pilot Plant Optimization

A pilot process using electrophilic bromination achieved 82% yield at 20 kg/batch scale:

-

Reactor Type: Glass-lined stirred tank with Br₂ dosing system.

-

Purification: Short-path distillation under reduced pressure (0.1 mmHg, 80°C).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for this compound Preparation

| Method | Yield | Purity | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Electrophilic Bromination | 85–90% | >99% | High | Moderate | Moderate (Br₂ waste) |

| Diazotization-Phosgenation | 50–60% | 90–92% | Medium | Low | High (phosgene use) |

| Thiocyanate Oxidation | 50–60% | 85–88% | Low | High | Low |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the aromatic ring undergoes SNAr (nucleophilic aromatic substitution) under specific conditions. Reactivity depends on the electron-withdrawing effects of substituents and the choice of nucleophiles:

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (excess) | FeCl₃ catalyst, 110°C, DMF | 4-Isocyanato-2-methylaniline | 78 | |

| NaOH (aq.) | 80°C, ethanol | 4-Isocyanato-2-methylphenol | 65 | |

| CH₃ONa | Reflux, THF | 4-Isocyanato-2-methylanisole | 72 |

The methyl group at position 2 deactivates the ring slightly, but the bromine’s electron-withdrawing nature enhances electrophilicity at position 1.

Isocyanate Group Reactivity

The -NCO group participates in addition reactions with nucleophiles, forming stable carbamates or ureas. Kinetic studies on analogous systems reveal:

Table 1: Rate Constants for Isocyanate-Alcohol Reactions (Ferric Acetylacetonate Catalyst)

| Isocyanate Substituent | Temperature (°C) | Rate Constant (k × 10⁴ L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 4-Methyl (reference) | 25 | 3.56 | 45.2 |

| 2-Methyl-4-Bromo (this compound) | 25 | 4.86 | 42.1 |

| 4-Nitro | 25 | 7.59 | 38.5 |

Key Findings :

-

Electron-withdrawing groups (e.g., Br) increase reaction rates due to enhanced electrophilicity at -NCO .

-

The bromine substituent lowers activation energy compared to methyl groups alone .

Urethane Formation with Alcohols

Reactions with alcohols follow a dual-mechanism pathway :

-

Uncatalyzed reaction : Second-order kinetics dominate at low temperatures.

-

Catalyzed reaction : Ferric acetylacetonate accelerates the process via coordination to the isocyanate group, reducing activation energy by ~15% .

Example :

Competitive Reactivity Analysis

The bromine and isocyanate groups exhibit orthogonal reactivity under controlled conditions:

| Reaction Type | Preferred Site | Selectivity Factors |

|---|---|---|

| Nucleophilic substitution | Bromine | High electrophilicity due to -NCO and -CH₃ |

| Addition | Isocyanate | Polarized -NCO group attracts nucleophiles |

Thermodynamic Data :

Scientific Research Applications

Chemistry

1-Bromo-4-isocyanato-2-methylbenzene serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates.

- Addition Reactions : The isocyanate group reacts with nucleophiles to form stable products like ureas and carbamates, which are essential in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential role as an enzyme inhibitor and in protein modifications. Its electrophilic nature allows it to interact with amino acid residues in proteins, which can lead to insights into enzyme mechanisms and the development of novel therapeutic agents .

Medicine

The compound's reactivity makes it a candidate for drug development. It has been explored for its potential use in synthesizing pharmaceuticals that target specific biological pathways. For instance, modifications of the isocyanate group can lead to derivatives with enhanced biological activity .

Industrial Applications

This compound is utilized in various industrial processes:

- Polymer Production : It is used as a precursor in the synthesis of polyurethanes and other polymeric materials.

- Coatings and Adhesives : Its reactivity allows for the formulation of durable coatings and adhesives that are resistant to environmental degradation.

Case Study 1: Synthesis of Ureas

Research demonstrated that when this compound reacts with primary amines under mild conditions, it produces ureas that exhibit significant biological activity. This reaction highlights its utility in medicinal chemistry for developing new therapeutic agents .

Case Study 2: Polymer Development

In industrial applications, this compound has been successfully integrated into polyurethane formulations. Studies show that incorporating this compound enhances the mechanical properties of the resulting polymers, making them suitable for high-performance applications such as automotive parts and coatings .

Mechanism of Action

The mechanism of action of 1-Bromo-4-isocyanato-2-methylbenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products such as ureas and carbamates. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Isocyanates

Compounds sharing the bromine-isocyanate-methyl substitution pattern differ in substituent positions or additional functional groups:

Key Findings :

- Positional isomerism (e.g., -NCO at position 3 vs. 4) significantly alters reactivity. For example, 1-bromo-3-isocyanato-2-methylbenzene may exhibit faster polymerization due to steric effects .

- Alkyl chain extensions (e.g., ethyl in 207974-15-0) reduce water solubility but improve thermal stability .

Halogenated Methoxy/Chloro Analogues

Compounds with methoxy (-OCH₃) or chloro (-Cl) groups instead of -NCO:

Key Findings :

- Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity compared to -NCO, altering reaction pathways .

- Methoxy groups reduce chemical reactivity but improve solubility in polar solvents .

Nitro-Substituted Derivatives

Compounds with nitro (-NO₂) groups:

Research Implications and Hazards

- Reactivity : The isocyanate group in 1591-97-5 is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling polyurethane synthesis. In contrast, methoxy or chloro analogues require harsher conditions for similar reactions .

- Hazards : Compared to its fluoro analogue (452-63-1), 1591-97-5 poses greater respiratory risks (H334) due to the -NCO group .

- Thermal Stability : Brominated isocyanates generally decompose above 200°C, whereas nitro-substituted derivatives (e.g., 1-Isocyanato-2-methyl-4-nitrobenzene) remain stable up to 300°C .

Biological Activity

1-Bromo-4-isocyanato-2-methylbenzene, also known as 1-bromo-2-isocyanato-4-methylbenzene, is an organic compound with the molecular formula CHBrNO. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structural features and biological reactivity.

- Molecular Weight : Approximately 198.017 g/mol

- Density : About 1.5 g/cm³

- Boiling Point : Approximately 281.6 °C

The compound features a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring, which influences its chemical properties and reactivity significantly .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles such as amino acids and other biomolecules. This reactivity can lead to the formation of stable complexes that may modulate enzyme activity or receptor binding, making it a candidate for further exploration in drug design .

Potential Biological Targets

- Enzymatic Inhibition : The isocyanate group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may bind to specific receptors, influencing various signaling pathways.

Biological Studies and Findings

Research has indicated that similar compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with isocyanate groups have shown effectiveness against various bacterial strains.

- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Case Studies

- Antimicrobial Activity : A study demonstrated that isocyanate derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Anticancer Research : Investigations into structurally related compounds revealed that they could induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis with Related Compounds

The following table outlines some structural analogs of this compound and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-isocyanato-2-methylbenzene | CHBrNO | Different substitution pattern affecting reactivity |

| 4-Bromo-3-methylphenyl isocyanate | CHBrNO | Contains additional methyl group on benzene |

| 1-Chloro-3-isocyanato-2-methylbenzene | CHClNO | Chlorine instead of bromine alters reactivity |

| 1-Iodo-3-isocyanato-2-methylbenzene | CHINO | Iodine introduces different electronic properties |

This comparative analysis highlights how variations in substituent positioning can significantly influence the biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-isocyanato-2-methylbenzene to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (temperature, solvent polarity), catalysts (e.g., palladium for cross-coupling), and purification techniques like column chromatography. Retrosynthetic analysis using AI-powered tools can predict feasible routes by decomposing the target molecule into accessible precursors, such as brominated aromatic intermediates and isocyanate derivatives . Multi-step protocols may require protecting group strategies to prevent side reactions at the isocyanate moiety.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while Fourier-Transform Infrared (FTIR) confirms the isocyanate group (sharp peak ~2270 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) using software like ORTEP-3 or WinGX provides definitive structural confirmation, resolving bond angles and torsional strain between the bromo and isocyanate groups . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns.

Q. How does the steric hindrance from the methyl group influence the reactivity of this compound?

- Methodological Answer : The ortho-methyl group imposes steric constraints, slowing nucleophilic attacks on the isocyanate and bromine sites. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and computational modeling (e.g., Molecular Electrostatic Potential maps) quantify steric effects. Comparative experiments with unmethylated analogs (e.g., 1-Bromo-4-isocyanatobenzene) isolate steric contributions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient-corrected correlation energies calculate transition-state geometries and activation barriers, identifying preferential coupling sites (bromine vs. isocyanate). Basis sets like 6-31G(d) model electron density distributions, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions influencing regioselectivity . Validation against experimental Suzuki-Miyaura or Ullmann coupling outcomes refines computational parameters.

Q. What strategies resolve contradictions between observed and computational reaction kinetics for this compound?

- Methodological Answer : Discrepancies arise from approximations in solvent effects or neglected steric terms in DFT. Use implicit/explicit solvation models (e.g., SMD, COSMO-RS) and molecular dynamics simulations to account for solvation entropy. Experimental kinetics (e.g., stopped-flow spectroscopy) under inert conditions minimize side reactions. Systematic error analysis (e.g., comparing gas-phase vs. solution-phase calculations) isolates modeling limitations .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate mechanistic pathways in the degradation of the isocyanate group?

- Methodological Answer : Synthesize isotopically labeled derivatives (e.g., ¹⁵N-isocyanate) and track degradation products via LC-MS/MS. Kinetic isotope effects (KIE) differentiate between concerted vs. stepwise mechanisms. In-situ IR spectroscopy monitors bond cleavage dynamics, while computational isotope modeling (Vibrational Frequency Analysis) correlates spectral shifts with mechanistic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.